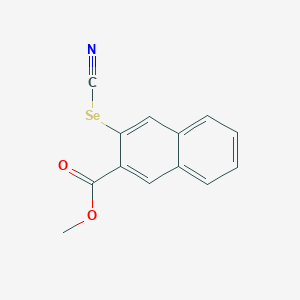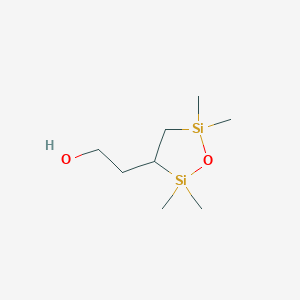
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is a unique organosilicon compound characterized by its distinctive structure, which includes a silicon-oxygen-silicon (Si-O-Si) linkage. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol typically involves the reaction of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silicon-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol involves its interaction with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
- 3-Hexene, 2,2,5,5-tetramethyl-
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
824393-85-3 |
|---|---|
Molecular Formula |
C8H20O2Si2 |
Molecular Weight |
204.41 g/mol |
IUPAC Name |
2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2)7-8(5-6-9)12(3,4)10-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
BPQBBQXYUDMMMP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC([Si](O1)(C)C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
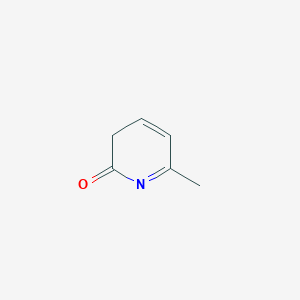

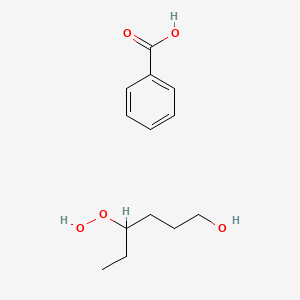

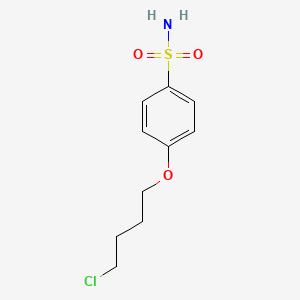
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)


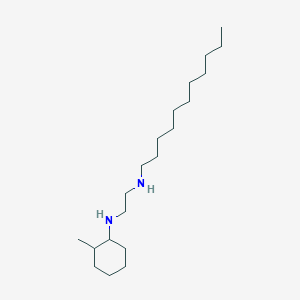
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
